(Hydroxybenzoyl)catalpol; Catalpol 6-p-hydroxybenzoate is a natural product found in Veronica liwanensis, Veronica anagallis, and other organisms with data available.
Catalposide
CAS No.: 6736-85-2
Cat. No.: VC21322231
Molecular Formula: C22H26O12
Molecular Weight: 482.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6736-85-2 |
---|---|
Molecular Formula | C22H26O12 |
Molecular Weight | 482.4 g/mol |
IUPAC Name | [2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxybenzoate |
Standard InChI | InChI=1S/C22H26O12/c23-7-12-14(26)15(27)16(28)21(31-12)33-20-13-11(5-6-30-20)17(18-22(13,8-24)34-18)32-19(29)9-1-3-10(25)4-2-9/h1-6,11-18,20-21,23-28H,7-8H2/t11?,12-,13?,14-,15+,16-,17?,18?,20?,21+,22?/m1/s1 |
Standard InChI Key | UXSACQOOWZMGSE-HPLKYFPUSA-N |
Isomeric SMILES | C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES | C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O |
Chemical Properties and Structure
Catalposide is an iridoid glycoside with the molecular formula C22H26O12 and a molecular weight of 482.4346 g/mol . The compound has 11 defined stereocenters and contains multiple functional groups that contribute to its biological activity . Its chemical structure includes a glucose moiety and a 4-hydroxybenzoyl group, which play important roles in its metabolism and bioactivity .
The compound's IUPAC name is complex due to its multiple stereocenters, and its structure can be represented by the following SMILES notation:
OC[C@H]1OC@@HC@HC@@H[C@@H]1O
The compound exhibits specific mass spectrometry characteristics that aid in its identification:
-
In negative ion mode, catalposide generates a [M-H]- ion at m/z 481.1349
-
Its characteristic product ions appear at m/z 319.0822 (loss of glucose), m/z 205.0497 (breakdown of iridoid moiety), and m/z 137.0239 (4-hydroxybenzoyl moiety)
Source and Isolation
Natural Sources
Catalposide is primarily isolated from Catalpa ovata G. Don, a plant belonging to the Bignoniaceae family . Specifically, the stem bark of this irinoid-producing plant serves as the main source of this compound . Catalpa species have been traditionally used in various herbal remedies, particularly for their anti-inflammatory properties .
Isolation Process
While the exact isolation process wasn't detailed in the search results, it's clear that catalposide is extracted as the major iridoid glycoside from Catalpa ovata . Modern analytical techniques including liquid chromatography and mass spectrometry are used to identify and characterize the compound .
Biological Activities and Pharmacological Effects
Anti-inflammatory Properties
Catalposide exhibits significant anti-inflammatory activity through multiple mechanisms:
-
It inhibits the production of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-alpha), interleukin-1beta (IL-1beta), and interleukin-6 (IL-6) in lipopolysaccharide-activated RAW 264.7 macrophages
-
It attenuates nuclear factor kappa B (NF-kappaB) activation, a key transcription factor in inflammatory responses
-
It significantly reduces nitric oxide (NO) production in lipopolysaccharide-stimulated macrophages in a dose-dependent manner at concentrations of 0.02-0.2 μM
-
It down-regulates TNF-alpha-induced proinflammatory gene expression, including interleukin-8 (IL-8) in human intestinal epithelial HT-29 cells
-
It attenuates TNF-alpha-mediated p38 and extracellular signal-regulated kinase (ERK) phosphorylation
In vivo studies using the trinitrobenzene sulfonic acid (TNBS)-induced colitis mouse model have demonstrated catalposide's effectiveness in treating intestinal inflammation:
-
Intrarectal administration dramatically reduced weight loss, colonic damage, and mucosal ulceration characteristic of TNBS colitis
-
It suppressed the expression of TNF-alpha, interleukin-1beta, and intercellular adhesion molecule-1
-
It inhibited NF-kappaB p65 translocation into the nucleus in TNBS colitis
Neuroprotective Effects
Catalposide demonstrates significant neuroprotective properties:
-
It protects Neuro 2A cells (a neuronal cell line) from hydrogen peroxide-induced oxidative damage
-
This protection occurs through the induction of heme oxygenase-1 (HO-1) protein expression and increased HO enzyme activity
-
The treatment of cells with catalposide results in dose- and time-dependent upregulation of both HO-1 protein expression and HO activity
-
The protective effect is abrogated by zinc protoporphyrin IX (ZnPP IX), a HO inhibitor, confirming the mechanism of action
Other Biological Activities
Beyond its anti-inflammatory and neuroprotective effects, catalposide has been reported to possess:
Metabolism and Pharmacokinetics
Metabolic Pathways
Research on the metabolism of catalposide in human liver and intestinal systems has revealed several metabolic pathways:
-
Four metabolites (M1-M4) have been identified after incubation with human hepatocytes
-
M1 (catalposide sulfate): formed by sulfation, with an [M-H]- ion at m/z 561.0921 (80 amu higher than catalposide)
-
M2 (4-hydroxybenzoic acid): a breakdown product with an [M-H]- ion at m/z 137.0239
-
M3: glucuronidated form of M2 with an [M-H]- ion at m/z 313.0569
-
M4 (catalposide glucuronide): with an [M-H]- ion at m/z 657.1674
Enzymatic Metabolism
The metabolism of catalposide involves several enzyme systems:
Sulfation pathway:
-
SULT1A1, SULT1C4, and SULT1E1 are involved in the sulfation of catalposide to form M1
-
SULT1C4 shows the highest intrinsic clearance (51.0) among the sulfotransferases
Glucuronidation pathway:
-
UGT1A8 and UGT1A10 catalyze the glucuronidation of catalposide to form M4
-
UGT1A10 has higher intrinsic clearance (0.3399) compared to UGT1A8 (0.0396)
Table 1: Kinetic parameters for catalposide metabolism by various enzymes
Enzyme | Km (μM) | Vmax | Ki (μM) | n | Clint |
---|---|---|---|---|---|
Sulfation of catalposide to M1 | |||||
SULT1A1*1 | 162.0 | 2046.8 | 13.7 | - | 12.6 |
SULT1A1*2 | 50.5 | 1203.2 | 65.5 | - | 23.8 |
SULT1C4 | 89.8 | 4576.2 | - | 1.4 | 51.0 |
SULT1E1 | 456.6 | 4840.0 | 391.4 | - | 10.6 |
Human liver S9 fractions | 169.7 | 32.8 | - | 1.4 | 0.19 |
Glucuronidation of catalposide to M4 | |||||
UGT1A8 | 1230.1 | 48.7 | - | 0.9221 | 0.0396 |
UGT1A10 | 641.7 | 218.1 | - | 2.3 | 0.3399 |
Human intestinal microsomes | 1341.3 | 106.2 | - | - | 0.0792 |
Table 2: Characteristics of catalposide and its metabolites
Metabolite | Formula | Exact Mass [M−H]− (m/z) | Error (ppm) | tR (min) | Product Ions (m/z) |
---|---|---|---|---|---|
Catalposide | C22H26O12 | 481.1349 | −0.6 | 10.26 | 319.0822, 205.0497, 137.0239 |
M1 | C22H26SO15 | 561.0921 | 0.2 | 8.74 | 481.1349, 319.0822, 205.0499, 137.0239 |
M2 | C7H6O3 | 137.0239 | −3.6 | 4.07 | 93.0339 |
M3 | C13H14O9 | 313.0569 | 1.3 | 2.02 | 193.0345, 175.0240, 137.0239, 113.0239, 85.0283 |
M4 | C28H34O18 | 657.1674 | 0.3 | 6.41 | 481.1353, 319.0823, 205.0499, 175.0240, 137.0239, 113.0238, 85.0283 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume